pKa values and ionization behavior of 1-Methyl-1H-imidazol-2-amine
pKa values and ionization behavior of 1-Methyl-1H-imidazol-2-amine
An In-Depth Technical Guide to the pKa and Ionization Behavior of 1-Methyl-1H-imidazol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the acid-base properties, specifically the pKa and ionization behavior, of 1-Methyl-1H-imidazol-2-amine. As a derivative of the 2-aminoimidazole scaffold, a privileged structure in medicinal chemistry, understanding its protonation equilibrium is paramount for professionals in drug discovery and development.[1] This document synthesizes theoretical principles with experimental and computational methodologies, offering field-proven insights into the factors governing its ionization and the subsequent impact on physicochemical properties crucial for pharmacological applications.
Introduction: The Significance of 1-Methyl-1H-imidazol-2-amine
1-Methyl-1H-imidazol-2-amine belongs to the versatile class of 2-aminoimidazoles, heterocyclic compounds that are integral to numerous natural products and synthetic molecules with significant biological activities.[1][2] The 2-aminoimidazole skeleton is frequently employed in the design of therapeutic agents, acting as a modulator for various biological targets.[1]
The ionization state of a molecule, dictated by its pKa value(s) and the surrounding pH, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. It governs fundamental properties such as aqueous solubility, membrane permeability, and the ability to engage in specific interactions with biological targets. For researchers, a thorough understanding of the ionization behavior of 1-Methyl-1H-imidazol-2-amine is not merely academic; it is a foundational requirement for predicting its behavior in physiological systems and for the rational design of new chemical entities.
Molecular Structure and Loci of Basicity
The chemical structure of 1-Methyl-1H-imidazol-2-amine features an imidazole ring with a methyl group at the N1 position and an amino group at the C2 position. This arrangement creates a unique electronic environment with two primary sites susceptible to protonation: the exocyclic amino nitrogen and the endocyclic imino nitrogen (N3).
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N1 Nitrogen: This nitrogen is part of a tertiary amine, substituted with a methyl group. Its lone pair of electrons is integral to the aromatic sextet of the imidazole ring, rendering it non-basic.[3][4]
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Exocyclic Amino Nitrogen (-NH₂): This primary amine nitrogen is attached to the C2 carbon.
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N3 Imino Nitrogen: This "pyridine-like" nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in aromaticity, making it available for protonation.[3][4]
The proximity of these nitrogen atoms forms a guanidine-like system (N-C(N)-N), which is known for its strong basicity due to the significant resonance stabilization of its conjugate acid.
Ionization Equilibrium and pKa Value
The basicity of 1-Methyl-1H-imidazol-2-amine is quantified by the pKa of its conjugate acid, the 1-methyl-1H-imidazol-2-aminium ion. This value represents the pH at which the concentrations of the neutral base and its protonated form are equal.
The primary protonation event leads to a resonance-stabilized cation where the positive charge is delocalized across the exocyclic nitrogen, the C2 carbon, and the N3 ring nitrogen. This delocalization is the principal reason for the compound's notable basicity.
Based on literature data for closely related compounds, the pKa of the conjugate acid of 1-Methyl-1H-imidazol-2-amine is reported to be 8.65 .[5] This indicates that it is a significantly stronger base than imidazole (pKa ≈ 7) but a weaker base than guanidine (pKa ≈ 13.6).[5] At physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form.
Table 1: Physicochemical Properties of 1-Methyl-1H-imidazol-2-amine
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃ | [6][7] |
| Molecular Weight | 97.12 g/mol | [6] |
| pKa (Conjugate Acid) | 8.65 | [5] |
| Boiling Point | 255.1 °C | [7][8] |
| XLogP3 | -1.2 | [6] |
Methodologies for pKa Determination
The determination of pKa values is a critical experimental undertaking. Several robust methods are available, each with its own set of advantages. As a Senior Application Scientist, the choice of method is dictated by the compound's properties (e.g., solubility, chromophore presence) and the required precision.
Experimental Approaches
Commonly employed experimental methods rely on monitoring a pH-dependent physical parameter, which typically yields a sigmoidal curve from which the pKa can be derived at the inflection point.[9]
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Potentiometric Titration: This is the gold standard for pKa determination due to its simplicity and high accuracy.[9][10] It involves the stepwise addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.
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UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes upon ionization. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated.
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Capillary Electrophoresis (CE): In CE, the effective mobility of an analyte is dependent on its charge-to-size ratio. As the pH of the buffer changes, the degree of ionization and thus the effective mobility changes, allowing for the determination of the pKa.[9]
Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a self-validating system for the accurate determination of the pKa of 1-Methyl-1H-imidazol-2-amine hydrochloride.
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System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
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Analyte Preparation: Accurately weigh approximately 5-10 mg of 1-Methyl-1H-imidazol-2-amine hydrochloride[11][12] and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
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Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.
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Titration Setup: Place the analyte solution in a jacketed beaker to maintain constant temperature. Introduce the calibrated pH electrode and a magnetic stirrer. Use an automated titrator for precise delivery of the NaOH solution.
-
Execution: Begin the titration by adding small, precise increments of the NaOH titrant. Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. The pKa is determined from the pH value at the half-equivalence point. For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence point.
Computational Approaches
In silico methods provide a powerful alternative or complement to experimental pKa determination. These methods are particularly valuable in early-stage drug discovery for screening large libraries of compounds.
The most common approach involves calculating the free energy change (ΔG) of the deprotonation reaction using a thermodynamic cycle.[13] Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are used to calculate the gas-phase energies of the protonated and neutral species.[14][15] A solvation model, like the Polarizable Continuum Model (PCM), is then applied to account for the free energy of solvation.[13] While computationally intensive, these methods can yield pKa values with an accuracy often within 1 pKa unit of experimental values.[13]
Implications for Research and Drug Development
The pKa value of 8.65 has profound consequences for the behavior of 1-Methyl-1H-imidazol-2-amine in a biological context.
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Aqueous Solubility: At physiological pH (~7.4), the molecule is >90% protonated. This cationic form interacts favorably with water, leading to significantly higher aqueous solubility compared to the neutral form. This is a desirable property for drug administration and distribution in the bloodstream.
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Membrane Permeability: The high degree of ionization at physiological pH presents a challenge for passive diffusion across lipophilic biological membranes (e.g., the intestinal epithelium, the blood-brain barrier). The charged species is less likely to partition into the lipid bilayer, potentially leading to poor oral absorption or limited central nervous system penetration.
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Target Binding: The protonated imidazolium moiety is an excellent hydrogen bond donor and can participate in crucial electrostatic (charge-charge) interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site. The specific ionization state is therefore often essential for molecular recognition and biological activity.
Conclusion
1-Methyl-1H-imidazol-2-amine is a basic molecule with a conjugate acid pKa of 8.65, a property dominated by the resonance stabilization of its protonated form. This value indicates that the compound is predominantly charged and cationic under most physiological conditions. This ionization behavior is a double-edged sword: it enhances aqueous solubility while potentially limiting passive membrane permeability. A deep, quantitative understanding of this equilibrium, achieved through rigorous experimental methods like potentiometric titration and supported by computational analysis, is indispensable for scientists aiming to harness the therapeutic potential of the 2-aminoimidazole scaffold in drug discovery and development.
References
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Topol, I. A., Tawa, G. J., Burt, S. K., & Rashin, A. A. (1997). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. The Journal of Physical Chemistry A, 101(50), 10075–10081. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566321, 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]
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Avdeef, A., & Tsinman, K. (2006). Development of Methods for the Determination of pKa Values. In Drug Bioavailability (pp. 1-24). Springer. [Link]
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ChemBK. (n.d.). 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10154076, 1-Methyl-1H-imidazol-2-amine hydrochloride. Retrieved from [Link]
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Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(28), 12895-12903. [Link]
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Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. ResearchGate. [Link]
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Wang, Z., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. [Link]
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Various Authors. (2017). pKa of imidazoles. Chemistry Stack Exchange. [Link]
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Al-Ghafri, B., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(23), 7303. [Link]
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Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Supplementary Material for Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance. Royal Society of Chemistry. [Link]
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Various Authors. (2017). Site of first protonation of imidazole and aminoimidazole. Chemistry Stack Exchange. [Link]
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Trofimov, A. A., & Gidaspov, A. A. (2017). 2-Aminoimidazoles in medicinal chemistry. Future Medicinal Chemistry, 9(13), 1599-1623. [Link]
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